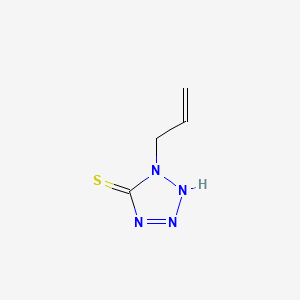

1-アリル-2-テトラゾリン-5-チオン

説明

Synthesis Analysis

The synthesis of 1-Allyl-2-tetrazoline-5-thione derivatives involves multiple steps, including the preparation of sodium salt of 1-allyl-2-tetrazoline-5-thione (NaATT-5) which is used as a reagent in inorganic qualitative analysis for the detection of certain ions (Johar, Dwivedi, & Majumdar, 1974). Another approach includes the cyclization of substituted thioureas to form 1-substituted 1,2,3,4-tetrazole-5-thiones (Orth & Jones, 1962).

Molecular Structure Analysis

The molecular and crystal structures of related tetrazole-thione compounds have been extensively studied, revealing insights into their structural configurations through X-ray diffraction analysis. For example, studies on the crystal structure of 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) provided detailed information about their nonplanar thione structure and coordination modes (Askerov et al., 2019).

Chemical Reactions and Properties

1-Allyl-2-tetrazoline-5-thione undergoes various chemical reactions, including N-substitution reactions which have been studied to find effective conditions for such transformations (Kang, Cho, Lee, Koh, & Chang, 1991). These studies highlight the compound's versatility in chemical synthesis.

Physical Properties Analysis

While specific studies on the physical properties of 1-Allyl-2-tetrazoline-5-thione itself are not directly cited, the physical properties of similar compounds, such as solubility, melting points, and crystalline structure, are often investigated as part of their molecular structure analysis. These properties are crucial for understanding the compound's behavior in different environments and reactions.

Chemical Properties Analysis

The chemical properties of 1-Allyl-2-tetrazoline-5-thione, including its reactivity with various chemical agents and its role in synthesis reactions, have been explored in several studies. For instance, its ability to act as a reagent for the detection of specific ions in inorganic qualitative analysis demonstrates its chemical utility (Johar, Dwivedi, & Majumdar, 1974).

科学的研究の応用

ヨウ素酸イオン、ヨウ化物イオン、およびビスマス(III)イオンの検出

1-アリル-2-テトラゾリン-5-チオンのナトリウム塩 (NaATT-5) は、IO3−、I−、およびBi(III)イオンの検出のための新しい試薬として提案されています 。 NaATT-5の水溶液は、酸性媒体中でIO3−を遊離ヨウ素 (ヨウ化物を介して生成される) に還元し、これはデンプンとの反応によって検出されます .

干渉分析

S2O3 2−は、IO3−を検出する場合に唯一の干渉種です。 I−およびNO2−は、両方が一緒に存在する場合にのみ干渉します .

ビスマスの検出

NaATT-5は、ビスマスとも反応して、[BiL2]+X− (XはI−以外の1価の陰イオン。L=ATT-5) のカナリアイエローの沈殿物を生成します。 この黄色の沈殿物をヨウ化物で処理すると、X−がI−に置換されて、[BiL2]+I−の錯体を形成し、これはオレンジ色になります 。 この反応は、ビスマスとI−の両方検出するための基礎を提供します .

ビスマス検出における干渉

ビスマスの試験では、Cu(II)、Fe(III)、S2O3 2−、IO3−、IO4−、および大量のNO2−が干渉します 。 最後の4つの陰イオンは、ヨウ化物の試験にも干渉します .

NaATT-5の調製

作用機序

Target of Action

The primary targets of 1-Allyl-2-tetrazoline-5-thione, also known as 1-(prop-2-en-1-yl)-1H-1,2,3,4-tetrazole-5-thiol, are iodate (IO3−), iodide (I−), and bismuth (III) ions (Bi(III)) . These ions play crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through a series of redox reactions. An aqueous solution of the sodium salt of 1-Allyl-2-tetrazoline-5-thione (NaATT-5) reduces IO3− in an acid medium to free iodine, which is formed via iodide . This iodine is then detected by reaction with starch .

Biochemical Pathways

The affected biochemical pathway involves the reduction of iodate to iodine. This redox reaction involves several steps of different velocities: IO3− + 3H3PO2 → 3H3PO3 + I−; 5I− + IO3− + 6H+ → 3H2O + 3I2; H3PO3 + I2 + H2O → H3PO4 + 2HI . The iodine formed is easily detectable by the starch-iodine test .

Result of Action

The result of the compound’s action is the formation of free iodine, which can be detected by reaction with starch . Additionally, NaATT-5 reacts with bismuth to form a canary yellow precipitate of [BiL2]+X− (where X=a univalent anion other than I−; L=ATT-5). When the yellow precipitate is treated with iodide, X− is replaced by I− to form a complex [BiL2]+I−, which is orange in colour .

Action Environment

The action of 1-Allyl-2-tetrazoline-5-thione can be influenced by environmental factors. For instance, the presence of certain ions can interfere with its reactions. S2O32− is the only interfering species in the reaction with iodate . In the test for bismuth, Cu(II), Fe(III), S2O32−, IO3−, IO4−, and large quantities of NO2− interfere .

生化学分析

Biochemical Properties

1-Allyl-2-tetrazoline-5-thione plays a significant role in biochemical reactions, particularly in the detection of specific ions. It interacts with enzymes, proteins, and other biomolecules through complexation and redox reactions. For instance, the sodium salt of 1-allyl-2-tetrazoline-5-thione (NaATT-5) is used to detect iodate, iodide, and bismuth ions. In acidic conditions, NaATT-5 reduces iodate to free iodine, which can be detected by its reaction with starch . This compound also forms complexes with bismuth, resulting in a color change that facilitates detection .

Molecular Mechanism

At the molecular level, 1-allyl-2-tetrazoline-5-thione exerts its effects through binding interactions with biomolecules and redox reactions. The compound’s ability to reduce iodate to iodine and form complexes with bismuth ions highlights its role in redox chemistry. These interactions are crucial for its function as a reagent in biochemical analysis .

Temporal Effects in Laboratory Settings

The stability and degradation of 1-allyl-2-tetrazoline-5-thione in laboratory settings are important considerations for its use in biochemical analysis. The compound’s effectiveness in detecting ions may change over time due to factors such as pH and the presence of interfering species. For example, thiosulfate is known to interfere with the detection of iodate using NaATT-5 .

特性

IUPAC Name |

1-prop-2-enyl-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c1-2-3-8-4(9)5-6-7-8/h2H,1,3H2,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFDMAICHAYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=S)N=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227107 | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7624-33-1 | |

| Record name | 1,2-Dihydro-1-(2-propen-1-yl)-5H-tetrazole-5-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7624-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007624331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-2-tetrazoline-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B1227705.png)

![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)

![2,4-dioxo-1H-pyrimidine-5-carboxylic acid [2-(2-bromoanilino)-2-oxoethyl] ester](/img/structure/B1227710.png)

![2,5-dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride](/img/structure/B1227715.png)

![3-[[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1227716.png)

![2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1227719.png)

![N-[(1,5-dimethyl-2-pyrrolyl)methyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1227728.png)

![4-Amino-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B1227730.png)